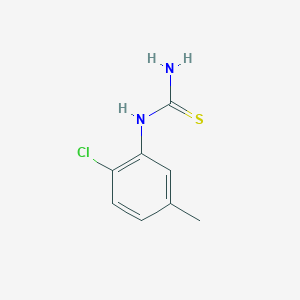

(2-Chloro-5-methylphenyl)thiourea

Description

General Overview of Thiourea (B124793) Scaffolds in Medicinal and Material Sciences

The thiourea scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with a wide spectrum of therapeutic properties. researchgate.net These compounds have shown potential as antimicrobial, anti-inflammatory, anticancer, and antiviral agents. mdpi.comnih.govmdpi.com In material science, thiourea derivatives are valued for their ligating properties, enabling the formation of transition metal complexes and their use as organocatalysts. nih.gov

The versatility of the thiourea functional group makes it a valuable component in the synthesis of various heterocyclic compounds. tandfonline.com The ability of thioureas to coordinate with metals as either neutral or anionic ligands contributes to their broad range of biological activities. semanticscholar.org

The Significance of Phenylthiourea (B91264) Architectures

Within the broader class of substituted thioureas, phenylthiourea architectures hold particular importance. The presence of a phenyl group, which can be further substituted, allows for fine-tuning of the molecule's electronic and steric properties. This adaptability is crucial in drug design and the development of new materials.

Research has shown that the nature and position of substituents on the phenyl ring can significantly influence the biological activity of the compound. For instance, the introduction of electron-withdrawing groups can enhance the cytotoxic properties of certain phenylthiourea analogs. mdpi.com The 3-(Trifluoromethyl)phenylthiourea moiety, for example, has been utilized to design compounds with improved pharmacological profiles. mdpi.com

Specific Research Focus: The Case of 1-Amidino-3-(2-Chloro-5-methylphenyl)thiourea and Related Analogues

A specific area of interest within phenylthiourea research is the investigation of compounds like 1-Amidino-3-(2-Chloro-5-methylphenyl)thiourea. This particular compound belongs to a class of 1-amidino-3-phenylthioureas that have been studied for their potential pharmaceutical applications. google.com The synthesis of these compounds often involves the condensation of cyanamide (B42294) with a substituted aniline (B41778). google.com

Recent studies have focused on 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids as potent inhibitors of jack bean urease. nih.gov In this research, various substituents were introduced to the benzamide (B126) ring of the parent compound, N-[[3-chloro-2-methylphenyl]carbamothioyl]benzamide. The results indicated that all synthesized compounds exhibited significant urease inhibitory efficacy, with the inhibitory potential being influenced by the nature and position of the substituents. nih.gov For example, the introduction of a strong electronegative group at the ortho position of the benzamide ring resulted in improved inhibitory potential. nih.gov

The table below presents the inhibitory concentrations (IC₅₀) of several 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea derivatives against jack bean urease, demonstrating the impact of different substituents.

| Compound | Substituent on Benzamide Ring | IC₅₀ (µM) |

| 4a | H | -26.4 kJ/mol (Binding Energy) |

| 4b | 4-OCH₃ | Not specified |

| 4c | 2-OCH₃ | Not specified |

| 4d | 4-CH₃ | Not specified |

| 4e | 4-NO₂ | Not specified |

| 4f | 3-NO₂ | Not specified |

| 4g | 2-NO₂ | Not specified |

| 4h | 4-Cl | Not specified |

| 4i | 2-Cl | -28.76 kJ/mol (Binding Energy) |

| 4j | 2,4-diCl | Not specified |

| Thiourea (Standard) | 4.7455 ± 0.0545 |

Data sourced from a study on 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids as potent urease inhibitors. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-5-methylphenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2S/c1-5-2-3-6(9)7(4-5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPMLYSQYNBDNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Amidino 3 2 Chloro 5 Methylphenyl Thiourea

Synthetic Pathways for 1-Amidino-3-(2-Chloro-5-methylphenyl)thiourea

Two primary methods have been established for the synthesis of 1-amidino-3-substituted-phenylthioureas. These pathways involve either the condensation of cyanamide (B42294) with anilines or the reaction of phenylguanidines with isothiocyanates.

A general and effective method for preparing 1-amidino-3-(2-chloro-5-methylphenyl)thiourea involves a two-step process starting from the corresponding substituted aniline (B41778). google.com

The first step is the formation of a substituted phenylguanidine through the condensation of cyanamide with a substituted aniline, such as 2-chloro-5-methylaniline. This reaction is typically performed using the aniline salt, preferably a mineral acid salt, and can be conducted neat or in a polar solvent at elevated temperatures. The choice of solvent can range from aqueous to nonaqueous solutions, selected for convenience in handling the reaction mixture. google.com

The resulting substituted phenylguanidine is then reacted with an appropriate isothiocyanate to yield the final 1-amidino-3-(2-chloro-5-methylphenyl)thiourea. A notable variation of this step involves the use of t-butylisothiocyanate, which can be selectively hydrolyzed off if the 1-position is not intended to be substituted. google.com

A related pathway involves the reaction of the starting aniline with sodium thiocyanate (B1210189) to form a thiourea (B124793) intermediate. This thiourea is then reacted with a suitably substituted cyanamide compound to produce the target amidinothiourea. google.com

An alternative synthetic route begins with a pre-formed substituted phenylguanidine, in this case, (2-chloro-5-methylphenyl)guanidine. This intermediate is then reacted with an isothiocyanate to produce 1-amidino-3-(2-chloro-5-methylphenyl)thiourea. This reaction is also carried out at elevated temperatures. google.com

The isothiocyanates used in this reaction can be varied, including alkyl, cycloalkyl, phenyl, or substituted phenylisothiocyanates, allowing for the introduction of different substituents at the 1-position of the amidinothiourea. google.com

Strategies for Precursor Synthesis and Derivatization (e.g., Chlorination/Bromination of Anilines)

The synthesis of the key precursor, 2-chloro-5-methylaniline, and other derivatized anilines relies on electrophilic substitution reactions on aniline or its derivatives.

Halogenation, specifically chlorination and bromination, of anilines is a fundamental transformation for preparing the necessary precursors. nih.govallen.in Direct chlorination or bromination of an acetanilide (B955) or aniline can be performed in acetic acid or an inert solvent like carbon tetrachloride with a small amount of iodine, where a solution of chlorine or bromine is added at low temperatures (around 0°C). google.com

Due to the high reactivity of the aniline ring, which is strongly activated by the amino group, electrophilic substitution predominantly occurs at the ortho and para positions. allen.in This high reactivity can lead to polyhalogenation; for instance, the reaction of aniline with bromine water readily forms 2,4,6-tribromoaniline. allen.in To achieve controlled monohalogenation, the amino group's activating effect is often moderated by protection, for example, through acetylation. allen.in

Recent advancements have focused on achieving regioselective halogenation under milder and more environmentally friendly conditions.

Table 1: Methodologies for Regioselective Halogenation of Anilines

| Halogenation Method | Reagents | Conditions | Key Features |

|---|---|---|---|

| Copper(II) Halide in Ionic Liquid | CuCl₂ or CuBr₂ | Mild temperature (e.g., 40°C for chlorination) | High yield and regioselectivity for para-substitution without needing supplementary oxygen or gaseous HCl. nih.gov |

| Organocatalytic Chlorination | Secondary ammonium (B1175870) salt catalyst, N-chlorosuccinimide (NCS) | Mild reaction conditions | Highly ortho-selective for N-protected anilines. thieme-connect.com |

| Copper-Catalyzed Oxidative Bromination | Catalytic CuSO₄·5H₂O, NaBr, Na₂S₂O₈ | 7–25 °C in CH₃CN/H₂O | Practical and regioselective monobromination of free anilines using readily available and inexpensive reagents. thieme-connect.com |

Methodological Advancements in Synthesis Optimization and Yield Enhancement

Efforts to optimize the synthesis of thiourea derivatives and their precursors focus on improving yields, simplifying procedures, and reducing environmental impact.

In the synthesis of thioureas, mechanochemical methods, such as neat grinding or liquid-assisted grinding (LAG), have emerged as a solvent-free alternative to traditional solution-based synthesis. These methods can lead to high yields in shorter reaction times. For example, the click-coupling of amines with isothiocyanates can be achieved with ≥99% yields in as little as 20 minutes. beilstein-journals.org

For the precursor synthesis, particularly the halogenation of anilines, significant progress has been made. The use of ionic liquids as solvents for copper(II) halide-mediated chlorination and bromination provides a safer and more efficient protocol, avoiding hazardous reagents and offering high regioselectivity. nih.gov Similarly, copper-catalyzed oxidative bromination using catalytic amounts of copper sulfate (B86663) is a more atom-economical and environmentally benign approach compared to methods requiring stoichiometric amounts of copper bromide. thieme-connect.com

The optimization of reaction conditions, such as solvent choice, temperature, and reagent ratios, is crucial. For instance, in the synthesis of thioureas from aliphatic amines and elemental sulfur, the choice of solvent mixture and the excess of sulfur were found to significantly impact the reaction yield and time. researchgate.net Research on the on-DNA synthesis of ureas, thioureas, and sulfonamides also highlights the importance of optimizing coupling conditions to achieve high yields, which is broadly applicable to synthetic chemistry. researchgate.net

Advanced Molecular Characterization and Computational Studies of 1 Amidino 3 2 Chloro 5 Methylphenyl Thiourea

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable tools for the detailed structural elucidation of novel compounds. For 1-amidino-3-(2-chloro-5-methylphenyl)thiourea, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive understanding of its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. In the case of 1-amidino-3-(2-chloro-5-methylphenyl)thiourea, both ¹H and ¹³C NMR spectroscopy would offer critical insights into its structure.

Based on studies of analogous thiourea (B124793) derivatives, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the protons of the amidino and thiourea moieties. The protons on the substituted phenyl ring would appear as a set of multiplets in the aromatic region, with their chemical shifts and coupling constants influenced by the chloro and methyl substituents. The methyl group protons would likely present as a singlet in the upfield region. The N-H protons of the thiourea and amidino groups are expected to appear as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration due to hydrogen bonding.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The most downfield signal is typically assigned to the thiocarbonyl carbon (C=S) of the thiourea group, often appearing in the range of 170-180 ppm. The carbons of the aromatic ring would resonate in the 120-140 ppm region, with the carbon attached to the chlorine atom showing a characteristic shift. The methyl carbon would be observed at a much higher field. The amidino carbon would also have a characteristic chemical shift, aiding in the complete structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1-Amidino-3-(2-chloro-5-methylphenyl)thiourea

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.5 | 120 - 140 |

| Methyl (CH₃) | ~2.3 | ~20 |

| NH (Thiourea) | Broad, variable | - |

| NH (Amidino) | Broad, variable | - |

| C=S | - | 170 - 180 |

| C (Amidino) | - | ~160 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 1-amidino-3-(2-chloro-5-methylphenyl)thiourea would exhibit characteristic absorption bands corresponding to its various structural components.

The N-H stretching vibrations of the thiourea and amidino groups are expected to appear as broad bands in the region of 3100-3400 cm⁻¹. The broadening is a result of intermolecular and intramolecular hydrogen bonding. The C-H stretching vibrations of the aromatic ring and the methyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

A key absorption band for thiourea derivatives is the C=S stretching vibration, which typically appears in the range of 1200-1400 cm⁻¹, although its position can be influenced by coupling with other vibrations. The C-N stretching vibrations and N-H bending vibrations would also be present in the fingerprint region of the spectrum, providing further structural confirmation. The presence of the C-Cl bond would likely result in a stretching vibration in the lower frequency region of the spectrum.

Table 2: Characteristic IR Absorption Bands for 1-Amidino-3-(2-chloro-5-methylphenyl)thiourea

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3100 - 3400 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| C=S | Stretching | 1200 - 1400 |

| C-N | Stretching | 1250 - 1350 |

| N-H | Bending | 1500 - 1650 |

| C-Cl | Stretching | 600 - 800 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. For 1-amidino-3-(2-chloro-5-methylphenyl)thiourea, the mass spectrum would show a molecular ion peak corresponding to its exact mass. The presence of chlorine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in a roughly 3:1 ratio).

The fragmentation of the molecule under electron ionization would likely involve the cleavage of the C-N bonds and the loss of small neutral molecules or radicals. Common fragmentation pathways for thiourea derivatives include the loss of the amidino group, the thiourea moiety, and cleavage of the bond between the phenyl ring and the nitrogen atom. Analysis of these fragment ions helps to confirm the connectivity of the different parts of the molecule.

X-ray Crystallographic Analysis of 1-Amidino-3-(2-Chloro-5-methylphenyl)thiourea and Analogues

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

Elucidation of Solid-State Molecular Conformations

While a specific crystal structure for 1-amidino-3-(2-chloro-5-methylphenyl)thiourea is not publicly available, analysis of related thiourea derivatives allows for predictions about its likely solid-state conformation. Thiourea derivatives often exhibit a nearly planar geometry around the thiourea backbone. The conformation of the molecule is influenced by steric and electronic factors, as well as by the formation of intramolecular hydrogen bonds.

In many substituted thioureas, an intramolecular hydrogen bond can form between one of the N-H protons of the thiourea group and a suitable acceptor atom on an adjacent substituent. In the case of 1-amidino-3-(2-chloro-5-methylphenyl)thiourea, the nitrogen atoms of the amidino group could potentially act as hydrogen bond acceptors. The orientation of the (2-chloro-5-methylphenyl) group relative to the thiourea moiety will be determined by a balance of steric hindrance from the ortho-chloro substituent and the potential for weak intramolecular interactions.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of thiourea derivatives is typically dominated by a network of intermolecular hydrogen bonds. The N-H groups of the thiourea and amidino moieties are excellent hydrogen bond donors, while the sulfur atom of the thiocarbonyl group and the nitrogen atoms of the amidino group are effective hydrogen bond acceptors.

Quantum Chemical and Computational Approaches

Modern computational chemistry offers a suite of techniques to probe molecules at an atomic level. For thiourea derivatives, these approaches are crucial for elucidating the structural and electronic characteristics that govern their chemical reactivity and biological activity. By simulating molecular behavior, researchers can gain insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. youtube.com It is widely applied to thiourea derivatives to predict their molecular geometry, vibrational frequencies, and various electronic properties that determine their reactivity. nih.govnih.gov

A key aspect of DFT analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net For halogenated thiophene (B33073) carboxylic acid thiourea derivatives, for instance, the reactivity was found to be influenced by the electronegativity of the attached halogen. researchgate.net

Beyond the HOMO-LUMO gap, DFT allows for the calculation of various global reactivity descriptors that provide a more detailed picture of a molecule's chemical behavior. These descriptors, derived from the energies of the FMOs, help in predicting how the molecule will interact with other chemical species. Analysis of local reactivity can be performed using descriptors like the Molecular Electrostatic Potential (MEP), which identifies sites susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.net

Table 1: Key Reactivity Descriptors Calculated via DFT for a Phenylthiourea (B91264) Analog

| Descriptor | Typical Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -7.326 | Represents electron-donating ability |

| LUMO Energy | -4.583 | Represents electron-accepting ability |

| Energy Gap (ΔE) | 2.743 | Indicates chemical reactivity and stability |

| Chemical Potential (µ) | -5.954 | Describes the escaping tendency of electrons |

| Hardness (η) | 1.371 | Measures resistance to change in electron configuration |

| Electrophilicity Index (ω) | 12.929 | Quantifies the electrophilic nature of the molecule |

Data derived from a study on 1-(2-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (B5726941) (FPTT). researchgate.net

While DFT provides a static picture of a molecule's electronic properties, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, study interactions with the environment, and assess the stability of molecular complexes. nih.govnih.gov

For phenylthiourea derivatives, MD simulations are used to explore the molecule's conformational space and to understand its interactions with solvent molecules, such as water, or with biological targets like enzymes. nih.govnih.gov The stability of a ligand within a receptor's binding pocket can be evaluated by monitoring the Root Mean Square Deviation (RMSD) of the atomic positions over the course of the simulation. jppres.com Lower and more stable RMSD values suggest a stable binding mode. jppres.com

Furthermore, MD simulations can elucidate specific intermolecular interactions, like hydrogen bonds, which are critical for molecular recognition. nih.gov The calculation of Radial Distribution Functions (RDFs) from MD trajectories can reveal the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, providing detailed information about the solvation shell and interactivity with water. nih.gov

Table 2: Typical Applications of Molecular Dynamics Simulations for Thiourea Derivatives

| Simulation Type | Analysis Performed | Insights Gained |

|---|---|---|

| Ligand in Water Box | Radial Distribution Functions (RDFs) | Characterizes interactions with solvent and solvation structure. nih.gov |

| Ligand-Protein Complex | RMSD, RMSF, Hydrogen Bond Analysis | Assesses the stability of the binding pose and identifies key interacting residues. jppres.comrsc.org |

| Free Energy Calculation | MM-PBSA/GBSA | Estimates the binding free energy of the ligand to its target protein. rsc.org |

In silico Structure-Activity Relationship (SAR) studies are essential in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.gov These computational techniques, particularly molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, are used to guide the optimization of lead compounds. nih.govresearchgate.net

Molecular docking is a primary tool used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For thiourea derivatives, docking studies can reveal crucial binding interactions, such as hydrogen bonds and hydrophobic contacts, within the active site of an enzyme. rsc.org For example, docking studies of phenylthiourea analogs into the tyrosinase binding pocket helped explain why certain structural features were necessary for inhibitory activity. nih.gov The insights from docking can rationalize experimental findings and guide the design of new analogs with improved potency.

QSAR models take this a step further by creating a mathematical relationship between the chemical properties of a series of compounds and their measured biological activities. researchgate.net In studies of thiourea derivatives, QSAR models have suggested that properties like a high ionization potential can correlate with higher cytotoxicity against certain cancer cell lines. researchgate.net By analyzing the effect of different substituents on the phenyl ring—such as the chloro and methyl groups in (2-Chloro-5-methylphenyl)thiourea—researchers can build SAR models to predict the activity of novel, unsynthesized compounds. tandfonline.com The investigation of how alkyl, phenyl, or halogen group substitutions on the phenylthiourea core affect a compound's lipophilicity and interactions with biomolecules is a critical aspect of SAR. tandfonline.com

Pharmacological Research and Biological Activity Profiling of 1 Amidino 3 2 Chloro 5 Methylphenyl Thiourea

Gastrointestinal Modulatory Activities

Comprehensive searches of scientific databases did not retrieve any studies specifically investigating the gastric antisecretory, spasmolytic, or anti-ulcerogenic properties of 1-amidino-3-(2-chloro-5-methylphenyl)thiourea.

Gastric Antisecretory Action

There is currently no published research detailing the effects of (2-Chloro-5-methylphenyl)thiourea on gastric acid secretion. While some thiourea-containing compounds have been explored for their potential to modulate gastric acid, specific data for the titled compound is absent.

Spasmolytic Effects on Gastrointestinal Musculature

Information regarding the direct effects of this compound on the smooth muscles of the gastrointestinal tract is not available. The potential for this compound to act as a spasmolytic agent has not been reported in the reviewed literature.

Anti-ulcerogenic Efficacy in Animal Models

No studies were found that evaluated the efficacy of this compound in animal models of gastric ulceration. Therefore, its potential to protect the gastric mucosa from injury remains uninvestigated.

Cardiovascular System Research

Similarly, the cardiovascular effects of 1-amidino-3-(2-chloro-5-methylphenyl)thiourea have not been documented in the available scientific literature.

Antihypertensive Potential in Animal Models

There are no specific studies reporting on the antihypertensive potential of this compound in animal models. While other thiourea (B124793) derivatives have been investigated for their effects on blood pressure, this particular compound has not been the subject of such research.

Coordination Chemistry, Chelating Properties, and Material Science Applications of 1 Amidino 3 2 Chloro 5 Methylphenyl Thiourea

Metal Ion Chelation Capabilities

Thiourea (B124793) derivatives are renowned for their capacity to act as chelating agents, forming stable complexes with a variety of metal ions, particularly heavy and precious metals. annexechem.com This ability is central to their application in diverse fields, including analytical chemistry and environmental remediation. annexechem.comnih.gov

Substituted thioureas readily interact with heavy metal salts to form coordination complexes. The primary interaction site is typically the soft sulfur atom of the thiocarbonyl group (C=S), which shows a strong affinity for soft metal ions like mercury(II), cadmium(II), lead(II), gold(III), and platinum(IV), a behavior explained by the Hard and Soft Acids and Bases (HSAB) theory. nih.govacs.org

Theoretical and experimental studies on various phenylthiourea (B91264) derivatives demonstrate that complexation with divalent metal cations like Cd(II), Hg(II), and Pb(II) is highly favorable. acs.org The most stable initial interaction often involves the formation of an S-monodentate complex, where the metal ion bonds directly to the sulfur atom. acs.org This interaction leads to a measurable elongation of the C=S bond, which can be observed spectroscopically. acs.org In many cases, particularly with changes in reaction conditions or the presence of specific substituents on the thiourea ligand, bidentate chelation can occur, involving both a sulfur and a nitrogen atom. This results in the formation of a stable chelate ring structure. mdpi.commdpi.com For instance, studies on N-phenylmorpholine-4-carbothioamide (HPMCT) show it can act as a monodentate ligand coordinating through the sulfur atom or, in the presence of a base, as a bidentate N,S-chelating ligand. mdpi.com

The affinity for different metals can vary, with one study showing the order of complexation energy to be Hg(II) > Cd(II) > Pb(II), indicating a degree of selectivity. acs.org This selectivity is influenced by factors such as the metal ion's polarizability and the electronic properties of the substituents on the thiourea ligand. acs.org

The selective binding properties of thiourea derivatives make them highly useful for the purification and separation of metal atoms. This is particularly valuable in hydrometallurgy for the recovery of precious metals like gold, silver, and platinum-group metals from ores or waste streams. annexechem.comnih.gov Thiourea-based leaching offers a less toxic alternative to traditional cyanidation for gold extraction. mdpi.comannexechem.com

Functionalized materials, such as thiourea-modified magnetic nanoparticles, have been developed for the selective recovery of precious metals from acidic solutions. nih.gov These materials exhibit high adsorption capacities and can be easily separated from the solution using an external magnetic field. nih.gov In one study, thiourea-modified nanoparticles showed maximum adsorption capacities of 43.34 mg/g for Pt(IV), 118.46 mg/g for Au(III), and 111.58 mg/g for Pd(II). nih.gov Furthermore, these adsorbents demonstrate high selectivity; for example, they can selectively adsorb Au(III) even when high concentrations of competing metals like Cu(II) are present. nih.gov The adsorbed metals can later be recovered, and the adsorbent material regenerated for reuse by washing with an eluent such as a thiourea-acid mixture. nih.gov

The accumulation of heavy metals from industrial waste is a significant environmental concern. Chelating agents play a crucial role in the treatment of this waste by sequestering toxic metal ions. nih.govnih.gov Thiourea derivatives are effective in this regard due to their strong affinity for heavy metals like lead, mercury, and cadmium. nih.govacs.org

Their ability to be immobilized on solid supports, such as silica (B1680970) or polymer resins, allows for the creation of systems for the removal of heavy metal ions from contaminated water. nih.gov The strong binding between the sulfur donor atom of the thiourea and the heavy metal ion facilitates the capture of these pollutants. acs.org Research has explored these compounds as components in chemical sensors designed for the detection of toxic metal ions in environmental samples, often utilizing fluorescence or colorimetric changes upon binding. nih.govresearchgate.net This dual capability of both detection and removal makes thiourea-based materials promising for comprehensive environmental remediation strategies. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis and subsequent analysis of metal complexes are fundamental to understanding their structure, stability, and potential applications. For thiourea derivatives, a well-established set of procedures and analytical techniques are employed.

The synthesis of the parent N,N'-disubstituted thiourea ligands, such as those analogous to (2-Chloro-5-methylphenyl)thiourea, is typically achieved through the reaction of a corresponding isothiocyanate with an amine. mdpi.comevitachem.com For example, 2-chloro-5-methylphenyl isothiocyanate would be reacted with an appropriate amino compound.

The preparation of the metal complexes generally involves reacting the thiourea ligand with a metal salt (e.g., chlorides, nitrates, or perchlorates) in a suitable solvent, commonly ethanol, methanol, or acetonitrile. mdpi.comnih.gov The stoichiometry of the reactants is a critical factor that influences the final structure of the complex. A 2:1 ligand-to-metal molar ratio often yields complexes with the general formula [M(L)₂Cl₂], where the ligand acts in a monodentate fashion. mdpi.com However, altering the reaction conditions, such as by adding a base like triethylamine (B128534) (Et₃N), can lead to deprotonation of an N-H group and promote bidentate N,S chelation, resulting in complexes like [M(L)₂]. mdpi.com The reactions are typically stirred at room temperature or refluxed for several hours, after which the resulting solid complex can be isolated by filtration, washed, and dried. mdpi.comnih.gov

Table 1: Representative Synthesis of Substituted Thiourea Metal Complexes

| Metal Salt | Ligand | Molar Ratio (Ligand:Metal) | Solvent | Conditions | Resulting Complex Type | Reference |

|---|---|---|---|---|---|---|

| CuCl₂·2H₂O | N-Phenylmorpholine-4-carbothioamide (HPMCT) | 2:1 | Ethanol | No base | Monodentate [Cu(HPMCT)₂Cl₂] | mdpi.com |

| NiCl₂·6H₂O | N-Phenylmorpholine-4-carbothioamide (HPMCT) | 2:1 | Ethanol/Water | With Et₃N base | Bidentate [Ni(PMCT)₂] | mdpi.com |

| [AuCl(tht)] | N-(diphenylphosphino)ethyl-N'-(3,5-di-CF₃-phenyl)thiourea (T1) | 1:1 | CH₂Cl₂ | Room Temp | [Au(T1)Cl] | mdpi.com |

| [Ag(OTf)(PPh₃)] | N-(diphenylphosphino)ethyl-N'-(phenyl)thiourea (T2) | 1:1 | CH₂Cl₂ | Room Temp | Bidentate [Ag(T2)(PPh₃)]OTf | mdpi.com |

A combination of spectroscopic techniques is used to elucidate the structure of the synthesized complexes and confirm the coordination of the ligand to the metal center.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the donor atoms involved in coordination. Key vibrational bands of the thiourea ligand are compared with those of the metal complex.

ν(N-H): The stretching frequency of the N-H bond (typically ~3100-3400 cm⁻¹) may shift or broaden upon complexation, and its disappearance can indicate deprotonation and involvement of the nitrogen atom in bonding. mdpi.commdpi.com

ν(C=S): The thiocarbonyl stretching band (often mixed with C-N vibrations, ~700-1350 cm⁻¹) is particularly diagnostic. A shift to a lower frequency (lower wavenumber) upon complexation indicates the weakening of the C=S double bond due to coordination of the sulfur atom to the metal. mdpi.com

ν(C-N): Conversely, the C-N stretching band often shifts to a higher frequency, suggesting an increase in its double bond character as electron density flows from the nitrogen through the thiocarbonyl group to the metal. mdpi.com

New Bands: The appearance of new bands at low frequencies (typically < 500 cm⁻¹) can be assigned to new metal-sulfur (M-S) and metal-nitrogen (M-N) bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II), Cd(II), Hg(II), Pd(II), Pt(II)), ¹H and ¹³C NMR spectroscopy provides detailed structural information in solution.

¹H NMR: The signal for the N-H protons typically shifts downfield upon coordination, indicating their involvement in the complex structure. Protons on the phenyl ring and other substituents adjacent to the coordination site will also experience shifts. nih.gov

¹³C NMR: The most significant change is observed for the thiocarbonyl carbon (C=S). This signal shifts upon coordination, reflecting the change in its electronic environment. This provides strong evidence of S-coordination. mdpi.com

Electronic (UV-Visible) Spectroscopy: UV-Vis spectra provide information about the electronic transitions within the complex. Ligands typically show intense absorptions in the UV region corresponding to π→π* and n→π* transitions. Upon complexation, these bands may shift, and new, lower-energy bands can appear in the visible region. These new bands are often assigned to ligand-to-metal charge transfer (LMCT) transitions (e.g., S→M) or, for transition metals, d-d transitions. mdpi.com The position and intensity of d-d bands can give clues about the coordination geometry of the metal center. mdpi.com

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the solid-state molecular structure. It allows for the precise determination of bond lengths, bond angles, coordination geometry (e.g., tetrahedral, square planar, octahedral), and intermolecular interactions like hydrogen bonding. nih.govnih.gov

Table 2: Typical Spectroscopic Changes in Phenylthiourea Derivatives Upon Metal Coordination

| Technique | Observation in Free Ligand | Change Upon Complexation | Inference | Reference |

|---|---|---|---|---|

| FT-IR | ν(C=S) band at ~707 cm⁻¹ | Shifts to lower frequency (e.g., 665-696 cm⁻¹) | Coordination via Sulfur atom | mdpi.com |

| FT-IR | ν(N-H) band at ~3176 cm⁻¹ | Disappears or shifts significantly | Coordination via Nitrogen atom (often after deprotonation) | mdpi.com |

| ¹³C NMR | C=S signal at a specific chemical shift | Shifts downfield | Decreased electron density on thiocarbonyl carbon, S-coordination | mdpi.com |

| UV-Vis | Intense π→π* transitions in UV region (~250 nm) | Appearance of new, weaker bands at longer wavelengths (e.g., 400-700 nm) | Ligand-to-Metal Charge Transfer (LMCT) and/or d-d transitions | mdpi.com |

Catalytic Applications of Thiourea-based Systems

Thiourea derivatives have emerged as powerful organocatalysts, primarily functioning as hydrogen-bond donors to activate electrophiles in a variety of organic transformations. This catalytic activity is rooted in the ability of the N-H protons of the thiourea moiety to form strong hydrogen bonds with substrates, thereby enhancing their reactivity. The acidity of these N-H protons, and consequently the catalytic efficacy, can be finely tuned by the electronic nature of the substituents on the thiourea scaffold.

While specific catalytic applications of This compound are not extensively documented in publicly available research, the broader class of substituted phenylthioureas has been successfully employed in a range of reactions. The presence of an electron-withdrawing chlorine atom and an electron-donating methyl group on the phenyl ring of This compound suggests a nuanced electronic profile that could be harnessed for catalysis.

A significant related compound, 1-Amidino-3-(2-chloro-5-methylphenyl)thiourea , is mentioned in patent literature as a novel compound with potential pharmaceutical applications. google.com The general synthesis of such 1-amidino-3-phenylthiourea compounds involves the reaction of an appropriately substituted aniline (B41778) with an isothiocyanate, followed by reaction with a cyanamide (B42294) compound. google.com This amidino functionality introduces additional hydrogen bond donors and a basic site, potentially expanding the catalytic scope to bifunctional catalysis, where both the nucleophile and electrophile are activated simultaneously.

The catalytic utility of thiourea-based systems is diverse, as highlighted by the general applications of related compounds. These catalysts are known to be effective in various reactions, including but not limited to:

Michael Additions: Facilitating the conjugate addition of nucleophiles to α,β-unsaturated compounds.

Aza-Henry Reactions: Catalyzing the addition of nitroalkanes to imines to form β-nitroamines. biosynth.com

Biginelli Reaction: A one-pot synthesis of dihydropyrimidinones. beilstein-journals.org

Friedel-Crafts Reactions: Promoting the alkylation and acylation of aromatic rings.

The general advantages of thiourea-based organocatalysts include their metal-free nature, operational simplicity, and stability under ambient conditions.

Table 1: Examples of Reactions Catalyzed by Thiourea Derivatives

| Reaction Type | Substrates | Product Type |

| Michael Addition | 1,3-Dicarbonyl compounds, Nitroolefins | γ-Nitrocarbonyl compounds |

| Aza-Henry Reaction | Nitroalkanes, N-Boc-imines | β-Nitroamines |

| Petasis-type Reaction | Alkenylboronic acids, Quinolinium salts | 1,2-Addition products |

Emerging Prospects in Materials Science and Functional Materials Development

The same properties that make thiourea derivatives effective catalysts also render them valuable building blocks for the creation of advanced functional materials. The hydrogen-bonding capabilities and the presence of sulfur and nitrogen donor atoms facilitate their use in supramolecular chemistry and the construction of coordination polymers and metal-organic frameworks (MOFs).

The ability of the thiourea moiety to act as a ligand and form stable complexes with various metal ions is a key aspect of its application in materials science. nih.gov The sulfur atom, in particular, is a soft donor and exhibits a strong affinity for soft metal ions. This chelating property can be exploited to design materials with specific electronic, optical, or magnetic properties. For instance, thiourea derivatives have been incorporated into coordination polymers that exhibit interesting structural motifs and potential applications in gas storage, separation, and heterogeneous catalysis.

The development of functional materials from thiourea derivatives is an active area of research. Some of the emerging prospects include:

Sensors: The interaction of the thiourea group with specific analytes, such as metal ions or anions, can lead to a detectable signal, forming the basis for chemical sensors. nih.gov

Corrosion Inhibitors: Thiourea derivatives can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion.

Nonlinear Optical Materials: The arrangement of polarizable thiourea molecules in a non-centrosymmetric fashion within a crystal lattice can give rise to second-order nonlinear optical properties.

Reprocessable Thermosets: Recent research has shown that thiourea-based thermoset elastomers can be reprocessed, offering a pathway to more sustainable polymer materials.

While the direct application of This compound in these areas has not been specifically reported, its structural features make it a viable candidate for exploration in the design of new functional materials. The chloro and methyl substituents can influence the solubility, crystal packing, and electronic properties of any resulting materials.

Table 2: Potential Material Science Applications of Thiourea Derivatives

| Application Area | Key Property of Thiourea Derivative | Potential Functional Material |

| Sensing | Chelating ability, Hydrogen bonding | Chemical sensors for ions/anions |

| Coordination Polymers | Ligand functionality | Porous materials for storage/catalysis |

| Polymer Science | Dynamic covalent bonds | Self-healing or reprocessable polymers |

| Corrosion Inhibition | Adsorption onto metal surfaces | Protective coatings |

The exploration of This compound and its amidino derivative in these material science applications represents a promising avenue for future research.

Future Research Trajectories and Academic Implications

Design and Synthesis of Advanced Thiourea (B124793) Analogues for Enhanced Activity

The synthesis of novel thiourea derivatives is a cornerstone of research in this field, with the primary aim of enhancing their biological efficacy. The conventional and most direct method for synthesizing thioureas involves the reaction of an isothiocyanate with a primary or secondary amine. evitachem.com This straightforward approach allows for the introduction of a diverse range of substituents, providing a versatile platform for creating libraries of analogues.

Future research will undoubtedly focus on the rational design of advanced analogues of (2-Chloro-5-methylphenyl)thiourea. This will involve the strategic modification of its chemical structure to optimize its interaction with biological targets. For instance, the introduction of different functional groups on the phenyl ring or modifications to the thiourea moiety itself could lead to compounds with improved potency and selectivity. The synthesis of chiral thiourea derivatives, for example, has been shown to be effective in catalyzing enantioselective reactions, a critical aspect in the development of stereospecific drugs. acs.org

Furthermore, the synthesis of hybrid molecules that incorporate the this compound scaffold with other pharmacologically active moieties presents a promising avenue for creating multifunctional therapeutic agents.

Elucidation of Novel Molecular Mechanisms of Action

Understanding the precise molecular mechanisms by which a compound exerts its biological effects is paramount for its development as a therapeutic agent. For the broader class of thiourea derivatives, a variety of mechanisms have been identified. Some thioureas exhibit their effects by interacting with specific enzymes, while others may act as agonists or antagonists of cellular receptors. evitachem.com For instance, certain thiourea analogues have been investigated as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2), a key target in inflammatory diseases. mdpi.com

A critical area of future research for this compound will be the detailed elucidation of its specific molecular targets and pathways. This will likely involve a combination of experimental approaches, including affinity chromatography to identify binding partners, and various cellular and biochemical assays to probe its effects on signaling pathways. Unraveling these mechanisms will not only provide a deeper understanding of the compound's activity but also pave the way for its rational application in treating specific diseases.

Development of Predictive Computational Models for Target Identification

In recent years, computational methods have become indispensable tools in drug discovery and development. Techniques such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship), molecular docking, and molecular dynamics simulations are increasingly being used to predict the biological activity of compounds and to understand their interactions with target molecules at a molecular level. mdpi.com

For this compound, the development of robust computational models will be instrumental in accelerating the identification of its potential biological targets. By building predictive models based on the structure of the compound and its analogues, researchers can screen large databases of proteins to identify those with which it is most likely to interact. These in silico predictions can then be validated experimentally, significantly streamlining the drug discovery process. Such computational studies can provide valuable insights into the structure-activity relationships of these compounds, guiding the design of more potent and selective analogues. mdpi.com

Exploration of New Therapeutic and Industrial Applications

The thiourea scaffold is associated with a remarkably broad range of biological activities, suggesting a wide array of potential therapeutic applications. Thiourea derivatives have been investigated for their use as anticancer, anti-inflammatory, antibacterial, and antiviral agents. mdpi.comresearchgate.net Moreover, some thiourea compounds have found applications in agriculture as insecticides and herbicides. researchgate.net

A significant future research direction for this compound will be the systematic exploration of its potential therapeutic and industrial applications. This will involve screening the compound against a wide range of biological targets and in various disease models. Given the known activities of related compounds, initial investigations could focus on its potential as an anticancer agent, an anti-inflammatory drug, or an antimicrobial compound. Furthermore, its potential use in industrial processes, such as in the synthesis of polymers or as a corrosion inhibitor, could also be explored.

Collaborative Research Frameworks for Comprehensive Investigation

The comprehensive investigation of a novel compound like this compound requires a multidisciplinary approach that integrates expertise from various scientific fields. Establishing collaborative research frameworks will be crucial for maximizing the potential of this compound.

Such collaborations would ideally involve synthetic chemists to design and create new analogues, biologists to investigate its mechanisms of action and therapeutic potential, and computational scientists to develop predictive models. By fostering a collaborative environment, researchers can share data and insights, leading to a more holistic understanding of the compound and its potential applications. These frameworks can also facilitate the translation of basic research findings into tangible therapeutic or industrial products.

Q & A

Basic Research Questions

Q. What spectroscopic methods are essential for characterizing (2-Chloro-5-methylphenyl)thiourea, and how should data be interpreted?

- Methodological Answer : Characterization typically involves FT-IR spectroscopy to identify functional groups (e.g., ν(N-H) at ~3179 cm⁻¹, ν(C=S) at ~1190 cm⁻¹) and elemental analysis (C, H, N, S) to confirm stoichiometry (e.g., microelemental data matching theoretical values, as shown in Table 1 of ). For structural elucidation, NMR spectroscopy (¹H/¹³C) resolves aromatic protons and thiourea backbone signals. X-ray crystallography (using software like SHELXL ) provides precise bond lengths and angles for crystallographic validation .

Q. What synthetic routes are effective for arylthiourea derivatives like this compound?

- Methodological Answer : Synthesis often involves a two-step reaction :

Condensation : Reacting substituted anilines (e.g., 2-chloro-5-methylaniline) with thiophosgene or ammonium thiocyanate in acidic conditions to form the thiourea core.

Purification : Recrystallization from polar solvents (ethanol, acetonitrile) to isolate the product . Optimizing reaction time and temperature minimizes by-products like symmetrical thioureas.

Q. How should researchers handle this compound to mitigate health risks?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to thiourea’s carcinogenic potential . Avoid contact with strong acids (e.g., nitric acid) to prevent violent reactions. Waste disposal should follow protocols for sulfur-containing organics, with neutralization steps if required .

Advanced Research Questions

Q. How can computational tools like SHELX improve structural refinement of thiourea derivatives?

- Methodological Answer : SHELXL refines small-molecule structures against high-resolution X-ray data, resolving disorder or twinning in crystals . For macromolecular interactions (e.g., protein-thiourea complexes), SHELXPRO interfaces with refinement pipelines. Validate outputs using PLATON or ORTEP-3 for geometric accuracy and to flag outliers (e.g., unrealistic bond angles) .

Q. What experimental strategies optimize thiourea’s selectivity in environmental applications, such as phosphate removal?

- Methodological Answer : Incorporate polymer-thiourea hybrids (e.g., flocculants with thiourea host monomers) to enhance phosphate binding. Adjust pH (5–7) and reagent ratios to improve selectivity; in one study, 43% phosphorus removal was achieved without affecting other ions . Monitor thiourea degradation via HPLC to assess recyclability.

Q. How do thiourea derivatives like this compound induce apoptosis in cancer cells?

- Methodological Answer : Mechanistic studies show that such derivatives reduce mitochondrial membrane potential (ΔψM) and activate intrinsic apoptosis pathways via cytochrome c release and Bcl-2 downregulation . Use flow cytometry (Annexin V/PI staining) and Western blotting (caspase-3/9 activation) to validate these pathways.

Q. What are the challenges in reconciling conflicting solubility data for thiourea derivatives across studies?

- Methodological Answer : Discrepancies arise from solvent polarity and temperature variations . For this compound, perform solubility tests in water, DMSO, and ethanol at 25°C–60°C. Use the van’t Hoff equation to model temperature dependence and compare with literature . Purity checks (HPLC, TLC) ensure consistency.

Q. How can thiourea’s role in gold leaching be adapted for niche research applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.